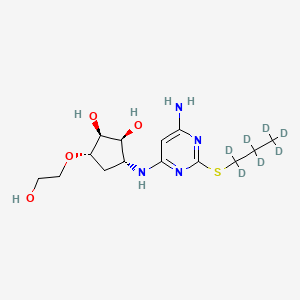
Ticagrelor DP1-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticagrelor DP1-d7 is a deuterated form of Ticagrelor, a P2Y12 receptor antagonist used primarily as an antiplatelet agent. It is designed to prevent blood clots in patients with acute coronary syndrome or a history of myocardial infarction. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Ticagrelor, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ticagrelor involves several key steps:
Condensation of Pyrimidine Amine Derivative: The process begins with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol.
Formation of Triazole Compound: The intermediate obtained is then subjected to diazotization using a green and safer reagent, Resin-NO2, in a mixture of water and acetonitrile.
Condensation with Cyclopropylamine Derivative: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity.
Industrial Production Methods
Industrial production of Ticagrelor involves optimizing each reaction step to ensure scalability and safety. The critical steps include the nitration reaction and the diazotization process, which are carefully controlled to prevent hazardous conditions. The overall yield of the industrial process is approximately 65-75%, with high purity achieved through optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor undergoes several types of chemical reactions, including:
Oxidation: Ticagrelor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in Ticagrelor, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the triazole ring, can lead to the formation of different derivatives of Ticagrelor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Ticagrelor, which can be studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Ticagrelor DP1-d7 is extensively used in scientific research to study:
Pharmacokinetics: The deuterated form helps in understanding the absorption, distribution, metabolism, and excretion of Ticagrelor.
Pharmacodynamics: Research focuses on the interaction of Ticagrelor with the P2Y12 receptor and its effects on platelet aggregation.
Metabolic Pathways: The presence of deuterium atoms allows for detailed studies of the metabolic stability and pathways of Ticagrelor.
Clinical Applications: Research includes the evaluation of Ticagrelor’s efficacy in preventing thrombotic events in patients with acute coronary syndrome.
Mechanism of Action
Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This inhibition prevents the formation of blood clots, reducing the risk of myocardial infarction and stroke. The binding is reversible, allowing for a rapid onset and offset of action. Ticagrelor also increases the plasma levels of adenosine, enhancing coronary blood flow and providing additional cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine class P2Y12 receptor antagonist that requires metabolic activation and binds irreversibly to the receptor.
Prasugrel: Another thienopyridine that also requires metabolic activation and has a more consistent inhibition of platelet aggregation compared to Clopidogrel.
Cangrelor: A non-thienopyridine P2Y12 receptor antagonist that is administered intravenously and has a rapid onset and offset of action.
Uniqueness of Ticagrelor
Ticagrelor is unique among P2Y12 receptor antagonists due to its:
Reversible Binding: Unlike Clopidogrel and Prasugrel, Ticagrelor binds reversibly to the P2Y12 receptor.
No Metabolic Activation Required: Ticagrelor is active without the need for metabolic activation, providing a faster onset of action.
Enhanced Adenosine Function: Ticagrelor increases plasma adenosine levels, offering additional cardioprotective benefits
Properties
Molecular Formula |
C14H24N4O4S |
|---|---|
Molecular Weight |
351.48 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[[6-amino-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2 |
InChI Key |
BBOAYFSAUJYGQJ-MPIXAEGOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=CC(=N1)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO)N |
Canonical SMILES |
CCCSC1=NC(=CC(=N1)NC2CC(C(C2O)O)OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


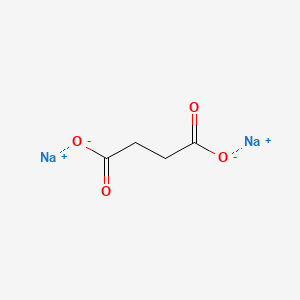
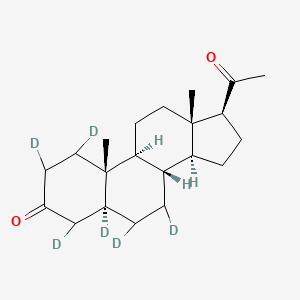
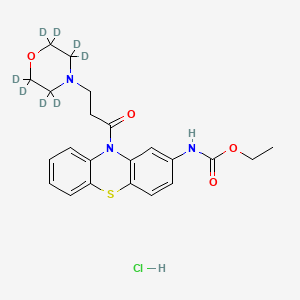
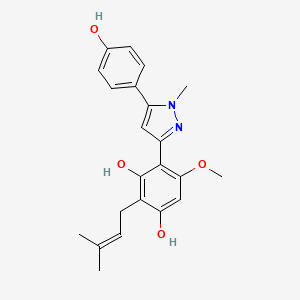

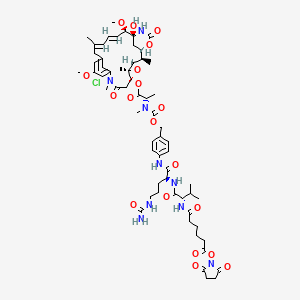



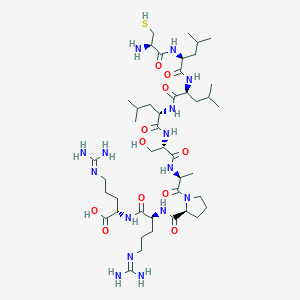

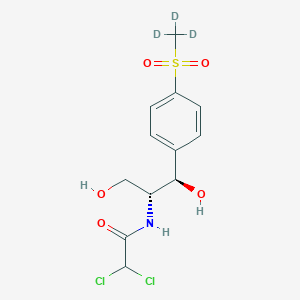
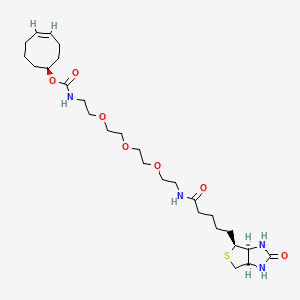
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
